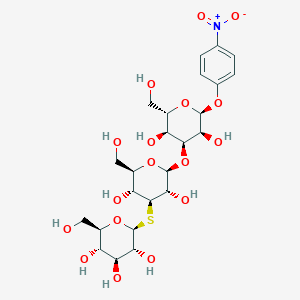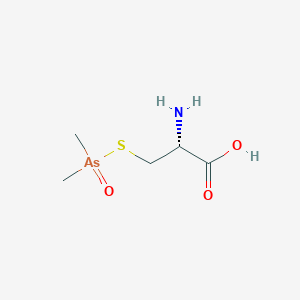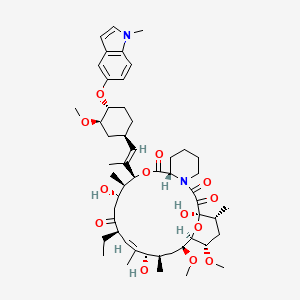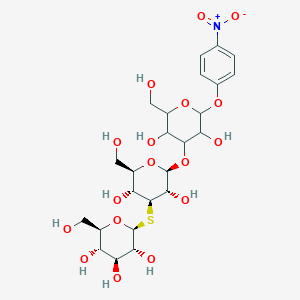
2'-Deoxyuridine 5'-alpha,beta-imido-diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate is a synthetic nucleotide analog. It belongs to the class of organic compounds known as pyrimidine 2’-deoxyribonucleosides, which consist of a pyrimidine base linked to a deoxyribose sugar. This compound is particularly interesting due to its structural modifications, which make it a valuable tool in biochemical and pharmacological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate typically involves the following steps:
Starting Materials: The synthesis begins with 2’-deoxyuridine, a naturally occurring nucleoside.
Phosphorylation: The 5’-hydroxyl group of 2’-deoxyuridine is phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine.
Imido Group Introduction: The alpha,beta-imido group is introduced by reacting the phosphorylated intermediate with a suitable imidophosphate reagent under controlled conditions.
Industrial Production Methods
Industrial production of 2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated synthesis equipment and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2’-deoxyuridine and inorganic phosphate.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the imido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products
Hydrolysis: Yields 2’-deoxyuridine and inorganic phosphate.
Substitution: Depending on the nucleophile used, various substituted derivatives of 2’-deoxyuridine can be formed.
Wissenschaftliche Forschungsanwendungen
2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate has several applications in scientific research:
Biochemistry: Used as a substrate analog in studies of nucleotide metabolism and enzyme kinetics.
Molecular Biology: Employed in the investigation of DNA synthesis and repair mechanisms.
Pharmacology: Serves as a tool for studying the effects of nucleotide analogs on cellular processes and as a potential lead compound for drug development.
Industrial Applications: Utilized in the synthesis of modified nucleotides for use in diagnostic assays and therapeutic applications.
Wirkmechanismus
The mechanism of action of 2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate involves its incorporation into DNA or RNA by polymerases. The imido group can interfere with normal nucleotide processing, leading to chain termination or altered enzymatic activity. This compound targets enzymes involved in nucleotide metabolism, such as DNA polymerases and dUTPases, affecting their function and thereby influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxyuridine 5’-triphosphate: A naturally occurring nucleotide involved in DNA synthesis.
2’-Deoxyuridine 5’-monophosphate: Another nucleotide analog used in biochemical research.
2’-Deoxyuridine 5’-diphosphate: Similar in structure but lacks the imido modification.
Uniqueness
2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate is unique due to its imido modification, which imparts distinct biochemical properties. This modification can enhance its stability and alter its interaction with enzymes, making it a valuable tool for probing nucleotide metabolism and developing novel therapeutic agents.
Eigenschaften
CAS-Nummer |
178809-71-7 |
|---|---|
Molekularformel |
C9H15N3O10P2 |
Molekulargewicht |
387.18 g/mol |
IUPAC-Name |
[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]amino]phosphonic acid |
InChI |
InChI=1S/C9H15N3O10P2/c13-5-3-8(12-2-1-7(14)10-9(12)15)22-6(5)4-21-24(19,20)11-23(16,17)18/h1-2,5-6,8,13H,3-4H2,(H,10,14,15)(H4,11,16,17,18,19,20)/t5-,6+,8+/m0/s1 |
InChI-Schlüssel |
COFNIXBQVWFHTR-SHYZEUOFSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(NP(=O)(O)O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(NP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-1-[[5-(hydroxymethyl)-6-methoxynaphthalen-2-yl]methyl]-6-oxopiperidin-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B10777108.png)

![[(2R,3S,4R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10777116.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10777139.png)

![Benzofuran-2-carboxylic acid {(S)-3-methyl-1-[3-oxo-1-(pyridin-2-ylsulfonyl)azepan-4-ylcarbamoyl]butyl}amide](/img/structure/B10777157.png)



![2-Amino-3-[hydroxy-[2-hydroxy-3-(1-hydroxypentadecoxy)propoxy]phosphoryl]oxypropanoic acid](/img/structure/B10777179.png)

![[(1R)-1-acetamido-2-(4-chlorophenyl)ethyl]-[(2S)-2-amino-3-hydroxy-3-oxo-propoxy]-dihydroxy-boron](/img/structure/B10777186.png)
